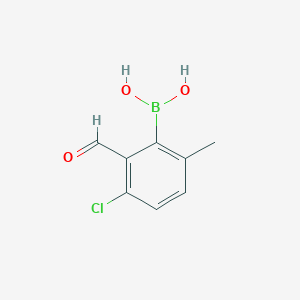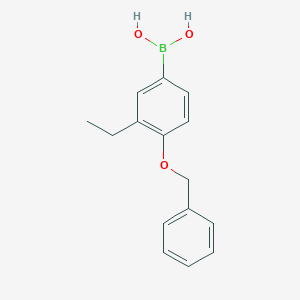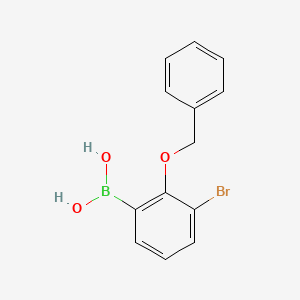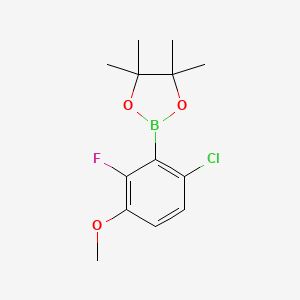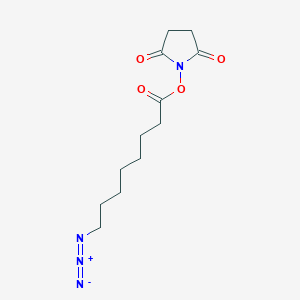
2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester” is a chemical compound that is a derivative of boronic acid . It is a highly valuable building block in organic synthesis . It is used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Synthesis Analysis
The synthesis of this compound involves the protodeboronation of alkyl boronic esters . This process is not well developed and utilizes a radical approach . The kinetics of the reaction is dependent on the substituents in the aromatic ring .Molecular Structure Analysis
The molecular formula of this compound is C13H17BO3 . The IUPAC name is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .Chemical Reactions Analysis
This compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
This compound appears as a white to off-white to light yellow solid or crystalline solid . It has a melting point of 58°C to 64°C . Its structure is consistent with 1H-NMR .Scientific Research Applications
2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester has been used in various scientific research applications, such as organic synthesis, biochemical and physiological studies, and drug discovery. It has been used to synthesize various compounds, including biologically active compounds and pharmaceuticals. It has also been used to study the biochemical and physiological effects of various drugs, as well as to investigate the mechanism of action of various drugs.
Mechanism of Action
Target of Action
Boronic acid pinacol esters, in general, are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that allows for various transformations, such as formal anti-Markovnikov alkene hydromethylation . This process involves the removal of the boron moiety from the boronic ester, which is a challenging step due to the increased stability of boronic esters .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of new organic compounds. The Suzuki–Miyaura coupling reaction, for instance, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety in the compound can be converted into a broad range of functional groups, enabling various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations .
Pharmacokinetics
It’s important to note that boronic pinacol esters, in general, are only marginally stable in water . Their hydrolysis is considerably accelerated at physiological pH , which could impact their bioavailability.
Result of Action
The result of the compound’s action is the formation of new organic compounds through various transformations. For instance, the protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation. This process has been applied to the synthesis of various complex molecules .
Action Environment
The action of 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester is influenced by environmental factors such as pH and moisture. The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH Therefore, these factors must be carefully considered when using these compounds for pharmacological purposes or in chemical transformations .
Advantages and Limitations for Lab Experiments
2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester has several advantages for laboratory experiments. It is a stable compound that is relatively easy to synthesize and is available commercially. Additionally, it is a relatively low cost reagent, making it an attractive option for laboratories with limited budgets. However, it also has some limitations. For example, it is a relatively toxic compound and should be handled with care. Additionally, it has a relatively short shelf life and should be stored in a cool, dry place.
Future Directions
There are a variety of potential future directions for 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester. For example, it could be used to study the biochemical and physiological effects of other drugs, as well as to investigate the mechanism of action of other drugs. Additionally, it could be used to synthesize other compounds, such as biologically active compounds and pharmaceuticals. Furthermore, it could be used to investigate the potential therapeutic applications of this compound, such as in the treatment of various neurological disorders. Finally, it could be used to investigate the potential toxicological effects of this compound, as well as to investigate the potential drug-drug interactions of this compound.
Synthesis Methods
2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester is synthesized by a two-step process. First, 2,5-dimethoxy-4-formylphenylboronic acid (2,5-DFO-PBA) is synthesized by reacting 2,5-dimethoxy-4-formylphenyl magnesium bromide with boron tribromide in dichloromethane. Second, this compound is synthesized by the reaction of 2,5-DFO-PBA with pinacol in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
Safety and Hazards
properties
IUPAC Name |
2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-12(18-5)10(9-17)7-13(11)19-6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVZZRCBAMCLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









